molecular formula C15H13ClN6O B2734845 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 951483-18-4

1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2734845
CAS No.: 951483-18-4
M. Wt: 328.76
InChI Key: NNCIYLZNTWNWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C15H13ClN6O and its molecular weight is 328.76. The purity is usually 95%.
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Biological Activity

The compound 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This paper examines its pharmacological properties, particularly its antibacterial, antifungal, and enzyme inhibition capabilities. Various studies have explored the interactions of this compound with biological systems, providing insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5OC_{16}H_{16}ClN_5O, with a molecular weight of approximately 335.79 g/mol. The structure features a chlorophenyl group and a tetrazole moiety, which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC16H16ClN5OC_{16}H_{16}ClN_5O
Molecular Weight335.79 g/mol
Melting PointNot available
SolubilityNot specified

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to tetrazole derivatives. For instance, derivatives similar to This compound demonstrated significant inhibitory effects against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

In vitro assays indicated that these compounds exhibit minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against standard bacterial strains . This suggests that the tetrazole moiety enhances the antibacterial activity of the urea derivative.

Antifungal Activity

The compound's antifungal potential has also been explored. Similar tetrazole-containing compounds showed promising results against fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard protocols, revealing effective inhibition at concentrations comparable to established antifungal agents .

Enzyme Inhibition

One of the notable pharmacological activities of This compound is its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibition against AChE with IC50 values significantly lower than standard inhibitors.
  • Urease : The compound exhibited potent urease inhibition with IC50 values ranging from 1.13 to 6.28 µM across various studies .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of tetrazole derivatives, This compound was tested against clinical isolates. The results indicated that it was effective against resistant strains of S. aureus, demonstrating an MIC of 8 µg/mL .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of tetrazole derivatives found that this compound effectively inhibited urease and AChE. The study reported IC50 values comparable to or better than existing treatments .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCIYLZNTWNWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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